2-(4-Hydroxy-2-methoxybenzylidene)malononitrile
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Overview
Description
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile: is an organic compound with the molecular formula C11H8N2O2 . It is a derivative of benzylidene malononitrile, characterized by the presence of a hydroxy and methoxy group on the benzene ring. This compound is known for its applications in various fields, including pharmaceuticals, biotechnology, and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between benzaldehyde derivatives and malononitrile in the presence of a base catalyst. For instance, the reaction between 4-hydroxy-2-methoxybenzaldehyde and malononitrile can be catalyzed by amine compounds or hydrotalcite-based catalysts .
Industrial Production Methods: In industrial settings, the synthesis can be optimized using eco-friendly catalysts such as Ti-Al-Mg hydrotalcite or Zn-Al-Mg hydrotalcite . These catalysts are prepared using the combustion method with glycine or glycerol as fuel. The reaction is typically carried out in ethyl acetate as a solvent at 60°C, achieving high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Hydroxy-2-methoxybenzylidene)malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile involves its interaction with molecular targets such as tyrosinase . The compound can bind to the active site of tyrosinase, forming hydrogen bonds and hydrophobic interactions with specific residues. This binding inhibits the enzyme’s activity, reducing melanin production in melanocytes .
Comparison with Similar Compounds
2-(3,4-Dihydroxybenzylidene)malononitrile: Known for its strong inhibitory activity against tyrosinase.
2-(4-Methylbenzylidene)malononitrile: Used in similar synthetic applications.
2-(2-Hydroxy-3-methoxybenzylidene)malononitrile: Another derivative with similar structural features.
Uniqueness: 2-(4-Hydroxy-2-methoxybenzylidene)malononitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxy groups enhances its potential as a tyrosinase inhibitor and its utility in various synthetic applications .
Properties
Molecular Formula |
C11H8N2O2 |
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Molecular Weight |
200.19 g/mol |
IUPAC Name |
2-[(4-hydroxy-2-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-11-5-10(14)3-2-9(11)4-8(6-12)7-13/h2-5,14H,1H3 |
InChI Key |
VNAAILQGAUETDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)C=C(C#N)C#N |
Origin of Product |
United States |
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